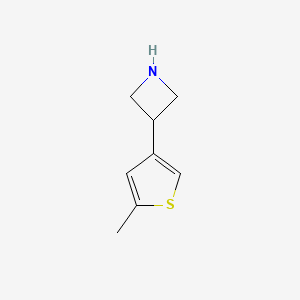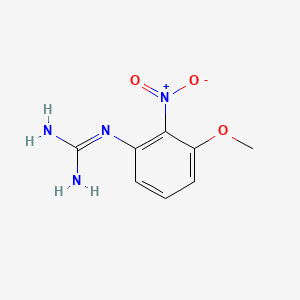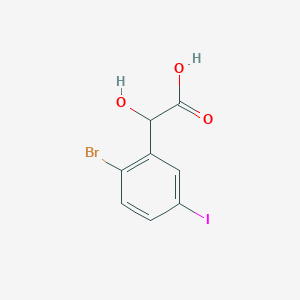
2-Bromo-5-iodomandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-iodomandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodomandelic acid typically involves the bromination and iodination of mandelic acid derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane, and the process may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can improve the yield and purity of the product while minimizing the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Bromo-5-iodomandelic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
科学的研究の応用
2-Bromo-5-iodomandelic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-5-iodomandelic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and molecular targets involved depend on the context of its application.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-iodobenzoic acid
- 2-Chloro-5-iodobenzoic acid
- 2-Bromo-5-methylbenzoic acid
- 3-Bromo-5-hydroxybenzoic acid
- 5-Fluoro-2-iodobenzoic acid
Uniqueness
2-Bromo-5-iodomandelic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties compared to similar compounds
特性
分子式 |
C8H6BrIO3 |
|---|---|
分子量 |
356.94 g/mol |
IUPAC名 |
2-(2-bromo-5-iodophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrIO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
ZQFMFUNGXVOKQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)C(C(=O)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
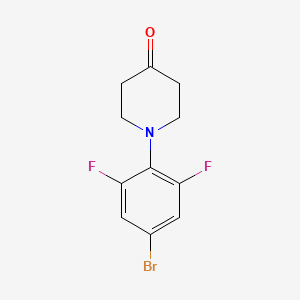
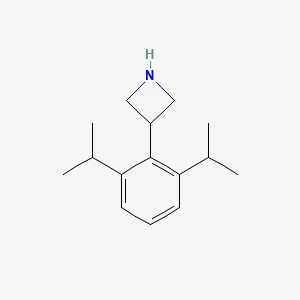


![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
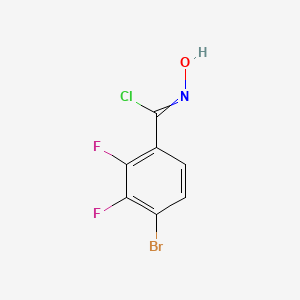
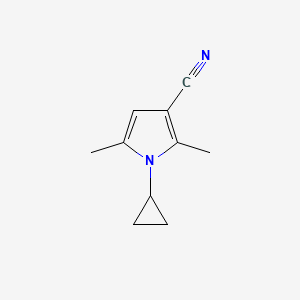
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)

